2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
- Synthesis and Versatility : Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been recognized for their utility as synthetic intermediates and their biological significance. These compounds serve in the formation of metal complexes, design of catalysts, and in asymmetric catalysis and synthesis, highlighting their pivotal role in advanced chemistry and drug development investigations (Li et al., 2019).
Environmental and Safety Considerations
- Alternative PFAS Compounds : Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives, such as fluorinated ethers, which may share structural similarities with trifluoromethylated pyrrolopyridine derivatives, underscores the environmental persistence and toxicity concerns associated with these compounds. This highlights the need for further toxicological studies to assess the safety of such chemical alternatives (Wang et al., 2019).
Catalysis and Organic Synthesis
- Catalytic Applications : The diversity of heterocyclic N-oxide molecules, including pyridine derivatives, underscores their importance in organic synthesis and catalysis. These compounds play crucial roles as catalysts in asymmetric synthesis and are involved in medicinal applications, showcasing the breadth of their utility in both industrial and pharmaceutical contexts (Li et al., 2019).
properties
IUPAC Name |
7-hydroxy-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJDHRLHRARQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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